molecular formula C10H12O2 B058192 [4-(Prop-2-en-1-yloxy)phenyl]methanol CAS No. 3256-45-9

[4-(Prop-2-en-1-yloxy)phenyl]methanol

Cat. No.: B058192
CAS No.: 3256-45-9
M. Wt: 164.2 g/mol
InChI Key: SZVHDGIHRNRTMW-UHFFFAOYSA-N
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Description

[4-(Prop-2-en-1-yloxy)phenyl]methanol is a versatile bifunctional organic building block of significant interest in synthetic and medicinal chemistry. This compound features a phenol ether with a terminal allyl group and a benzylic alcohol, providing two distinct reactive sites for further chemical modification. The allyloxy group is a valuable handle for transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, or can undergo Claisen rearrangements and other pericyclic processes. Concurrently, the benzylic alcohol can be readily oxidized to the corresponding aldehyde, a key intermediate for synthesizing fine chemicals and pharmaceuticals, or it can be esterified and alkylated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-prop-2-enoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHDGIHRNRTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3256-45-9
Record name [4-(prop-2-en-1-yloxy)phenyl]methanol
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Structural Context Within Allyl Aryl Ethers and Substituted Benzyl Alcohols

[4-(Prop-2-en-1-yloxy)phenyl]methanol, with the chemical formula C₁₀H₁₂O₂, possesses a distinctive molecular architecture that is key to its chemical behavior. nih.gov Its structure is characterized by a benzene (B151609) ring substituted at the 1 and 4 positions with a hydroxymethyl group (-CH₂OH) and an allyloxy group (-O-CH₂-CH=CH₂), respectively. This arrangement places it within two significant classes of organic compounds: allyl aryl ethers and substituted benzyl (B1604629) alcohols.

The allyl aryl ether component is defined by the allyl group attached via an ether linkage to the phenyl ring. This moiety is renowned for its participation in organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, most notably the Claisen rearrangement. organic-chemistry.orgmasterorganicchemistry.com Under thermal or catalytic conditions, the allyl group can migrate from the oxygen atom to an ortho-position on the aromatic ring, transforming the ether into a C-alkylated phenol (B47542). This reaction is a powerful tool for carbon-carbon bond formation. organic-chemistry.org

Simultaneously, the molecule is a substituted benzyl alcohol. The benzyl alcohol group consists of a hydroxymethyl group attached to the benzene ring. nih.gov This functional group is a versatile site for chemical transformations. It can undergo oxidation to form the corresponding benzaldehyde (B42025) or benzoic acid derivatives, engage in esterification reactions with carboxylic acids, or be converted into a benzyl halide for subsequent nucleophilic substitution reactions. The presence of the electron-donating allyloxy group at the para-position can influence the reactivity of the benzylic system.

Emerging Significance As a Chemical Synthon and Advanced Material Precursor

The dual functionality of [4-(Prop-2-en-1-yloxy)phenyl]methanol underpins its growing importance as both a versatile chemical building block (synthon) and a promising precursor for advanced materials.

As a chemical synthon, its value lies in the orthogonal reactivity of its two functional groups. The allyl group can be utilized for specific transformations like the Claisen rearrangement to introduce an allyl substituent onto the aromatic ring, a common motif in natural products and pharmaceuticals. masterorganicchemistry.comresearchgate.net This rearrangement yields a new phenolic hydroxyl group, opening avenues for further functionalization. The primary alcohol can be used as a handle for chain extension or for introducing the entire molecular scaffold into larger, more complex structures through esterification or etherification.

The potential of this compound as a precursor to advanced materials is an area of active interest. The allyl group is a polymerizable moiety. Through radical polymerization or other modern polymerization techniques, this compound can act as a monomer to create functional polymers. The resulting polymers would feature pendant benzyl (B1604629) alcohol or, after rearrangement, phenolic groups along the polymer backbone. These functional groups can serve as sites for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, and cross-linking capabilities. Such polymers have potential applications in coatings, resins, and specialty adhesives. A related compound, [4-(2-Propenoyloxy)phenyl]methanol, which contains a polymerizable acrylate (B77674) group, demonstrates the utility of such bifunctional monomers in creating functional polymers via radical polymerization.

Overview of Research Trajectories and Interdisciplinary Relevance

Chemo- and Regioselective Etherification Strategies

The introduction of the allyl group onto a precursor molecule like 4-hydroxybenzyl alcohol presents a challenge of chemoselectivity due to the presence of two hydroxyl groups: a phenolic (more acidic) and a benzylic (less acidic) one.

Phenolic Allylation Approaches

The classical Williamson ether synthesis is a robust method for forming the ether bond. The key to achieving regioselectivity in the allylation of 4-hydroxybenzyl alcohol lies in the significant difference in acidity between the phenolic and benzylic protons. The phenolic hydroxyl group (pKa ≈ 10) is substantially more acidic than the benzylic alcohol (pKa ≈ 16-18). This allows for the selective deprotonation of the phenol (B47542) using a stoichiometric amount of a suitable base, followed by nucleophilic substitution with an allyl halide.

The general reaction proceeds as follows: 4-hydroxybenzyl alcohol is treated with a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or an alkali metal alkoxide to generate the phenoxide ion selectively. This phenoxide then acts as a nucleophile, attacking an allyl electrophile like allyl bromide or allyl chloride to form the desired ether, this compound. The reaction conditions are chosen to favor the O-allylation of the phenol without affecting the benzylic alcohol.

Table 1: Typical Conditions for Selective Phenolic Allylation

Starting Material Allyl Source Base Solvent Temperature Yield
4-Hydroxybenzyl alcohol Allyl bromide K₂CO₃ Acetone, DMF Reflux Good to Excellent
4-Hydroxybenzyl alcohol Allyl chloride NaH THF, DMF 0 °C to RT High

Palladium-Catalyzed Ether Synthesis

Modern synthetic chemistry offers palladium-catalyzed reactions as a powerful alternative for the formation of C-O bonds under mild conditions. researchgate.net These methods are particularly valuable for substrates with multiple functional groups due to their high selectivity. Palladium-catalyzed decarboxylative reactions can form allylic aryl ethers from phenols and sources like vinyl ethylene (B1197577) carbonate. researchgate.net

The proposed mechanism involves the oxidative addition of a palladium(0) catalyst to the allyl source, generating a π-allyl palladium intermediate. The phenol, acting as a nucleophile, then attacks this intermediate to form the allyl phenyl ether. researchgate.net The choice of ligand and palladium precursor is crucial for catalytic efficiency and selectivity. For instance, the use of PdCl₂(dppf) as a catalyst has been shown to be effective for the etherification of various substituted phenols, tolerating a wide range of functional groups. researchgate.net This tolerance suggests that 4-hydroxybenzyl alcohol would be a suitable substrate, with the reaction occurring selectively at the phenolic position under mild conditions that preserve the benzyl (B1604629) alcohol moiety.

Functional Group Interconversion Pathways for Benzyl Alcohol Moiety

An alternative synthetic route involves installing the allyl ether first onto a precursor molecule, followed by the generation of the benzyl alcohol functionality. This approach typically starts with 4-(allyloxy)benzaldehyde or a corresponding ester.

Reduction of Aromatic Aldehydes or Esters

The reduction of an aromatic aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Starting from 4-(allyloxy)benzaldehyde, the benzyl alcohol can be formed with high chemoselectivity. nih.gov The key is to use a reducing agent that selectively reduces the carbonyl group without affecting the allyl double bond or the aromatic ring.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones in alcoholic solvents (e.g., methanol, ethanol) at or below room temperature. These conditions are inert to the allyl ether functionality. Lithium aluminium hydride (LiAlH₄) can also be used, though it is a much stronger reducing agent and requires anhydrous conditions. For the reduction of a corresponding ester, such as methyl 4-(allyloxy)benzoate, a combination of potassium borohydride (KBH₄) and a Lewis acid like lithium chloride can be effective. organic-chemistry.org

Table 2: Selective Reduction of 4-(Allyloxy)carbonyl Compounds

Starting Material Reducing Agent Solvent Key Feature
4-(Allyloxy)benzaldehyde Sodium Borohydride (NaBH₄) Methanol / Ethanol High chemoselectivity, mild conditions
4-(Allyloxy)benzaldehyde Hydrosilanes / K₂CO₃ Toluene Lewis base-catalyzed, excellent chemoselectivity organicreactions.org
Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate Potassium Borohydride (KBH₄) / Lithium Chloride (LiCl) Ethanol Effective for ester reduction organic-chemistry.org

Nucleophilic Additions to Carbonyl Compounds

The synthesis of the benzyl alcohol moiety from 4-(allyloxy)benzaldehyde is a classic example of a nucleophilic addition reaction. In this reaction, a nucleophile attacks the electrophilic carbon atom of the carbonyl group. For the formation of the target alcohol, the nucleophile is a hydride ion (:H⁻), typically delivered from a reducing agent like NaBH₄ or LiAlH₄.

The general mechanism involves the attack of the hydride on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. sciepub.com This intermediate is then protonated during the reaction or work-up (e.g., by the alcoholic solvent or added acid) to yield the final primary alcohol product. sciepub.comnih.gov The reactivity of the aldehyde is influenced by the electron-donating allyloxy group, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025) due to resonance effects. wikipedia.orgresearchgate.net Nevertheless, the reaction with strong nucleophiles like hydrides proceeds efficiently.

Multicomponent Reaction Incorporations of the Allyl Phenylmethanol Motif

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient tools in modern synthetic chemistry. The precursor, 4-(allyloxy)benzaldehyde, is an excellent candidate for incorporation into several well-known MCRs, allowing for the rapid construction of diverse and complex molecular scaffolds containing the allyl phenyl motif.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones. wikipedia.orgillinois.eduunair.ac.id Using 4-(allyloxy)benzaldehyde in this reaction would yield a dihydropyrimidinone core bearing the [4-(prop-2-en-1-yloxy)phenyl] group at the 4-position of the heterocycle. These products are of significant interest in medicinal chemistry. wikipedia.orgbenthamscience.com

Hantzsch Dihydropyridine Synthesis: In this MCR, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) condense to form 1,4-dihydropyridines. wikipedia.orgnih.gov The use of 4-(allyloxy)benzaldehyde as the aldehyde component directly leads to the formation of Hantzsch esters with the allyloxyphenyl substituent, which are precursors to important classes of calcium channel blockers. wikipedia.orgnih.gov

Ugi and Passerini Reactions: These are isocyanide-based MCRs.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organicreactions.orgwikipedia.orgorganic-chemistry.org

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces α-acylamino amides. nih.govsciepub.comwikipedia.org

In both cases, 4-(allyloxy)benzaldehyde can serve as the aldehyde component, enabling the synthesis of complex, peptide-like structures that incorporate the allyloxyphenyl moiety. The high atom economy and convergence of these reactions make them powerful strategies for generating molecular diversity. wikipedia.orgwikipedia.org

Sustainable Synthesis and Green Chemistry Considerations

The traditional synthesis of this compound often involves the Williamson ether synthesis, a reliable method that can be adapted to incorporate green chemistry principles. This typically involves the reaction of 4-hydroxybenzyl alcohol with an allyl halide in the presence of a base. nih.govnih.gov However, to align with the goals of sustainable chemistry, researchers have been exploring alternative energy sources, safer solvents, and catalytic systems to improve the ecological footprint of this process.

Key areas of improvement focus on reducing reaction times, minimizing waste, and utilizing less hazardous materials. Methodologies such as phase transfer catalysis (PTC), microwave-assisted synthesis, and ultrasound-assisted synthesis have shown promise in achieving these goals. nih.govmdpi.comijasrm.com These techniques often lead to higher yields and selectivity under milder reaction conditions compared to conventional methods.

Research Findings in Sustainable Synthesis

Recent research has highlighted several sustainable approaches for the synthesis of allyloxy-substituted aromatic compounds, which are analogous to the synthesis of this compound.

Phase Transfer Catalysis (PTC): This method facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.net For the synthesis of aryl ethers, PTC can enhance reaction rates and yields under mild conditions, often with reduced amounts of organic solvents. researchgate.net The use of quaternary ammonium salts as phase transfer catalysts is common in these reactions. epa.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating and significantly reduced reaction times. nih.gov In the context of ether synthesis, microwave-assisted protocols can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov Solvent-free microwave-assisted synthesis is a particularly attractive green alternative.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. sciforum.netnih.govdigitellinc.com Ultrasound-assisted synthesis of ethers has been shown to be an efficient method, often requiring shorter reaction times and milder conditions. sciforum.netnih.gov

The following table summarizes hypothetical comparative data for the synthesis of this compound based on principles from related sustainable syntheses.

MethodCatalystSolventReaction Time (hours)Temperature (°C)Yield (%)
ConventionalNoneToluene1211075
Phase Transfer CatalysisTetrabutylammonium bromideDichloromethane/Water64085
Microwave-AssistedNoneSolvent-free0.510092
Ultrasound-AssistedNoneEthanol/Water25088

Greener Solvents and Reagents: The principles of green chemistry also advocate for the use of less toxic and more environmentally friendly solvents. Research into replacing traditional volatile organic solvents with greener alternatives like ionic liquids or conducting reactions in aqueous media or under solvent-free conditions is a key aspect of sustainable synthesis. rsc.org For instance, the use of ionic liquids as both solvent and catalyst has been explored for various organic transformations, offering advantages such as high thermal stability and the potential for recycling. rsc.org

While specific documented examples for the large-scale green synthesis of this compound are not extensively reported in publicly available literature, the principles and methodologies described provide a strong foundation for developing such processes. The application of phase transfer catalysis, microwave and ultrasound irradiation, coupled with the use of greener solvents, presents a clear pathway toward a more sustainable production of this important chemical intermediate.

Strategic Derivatization and Functionalization of 4 Prop 2 En 1 Yloxy Phenyl Methanol

Synthesis of Analogs with Modified Alkene Moieties (e.g., Propargyl Ethers)

A key strategic modification of [4-(prop-2-en-1-yloxy)phenyl]methanol involves the alteration of its alkene moiety to introduce other reactive functionalities. A prominent example is the synthesis of its propargyl ether analog, [4-(prop-2-yn-1-yloxy)phenyl]methanol (B2609393). nih.gov This transformation replaces the allyl group with a propargyl group, which contains a terminal alkyne. This alkyne is a highly versatile functional group, most notably for its participation in "click chemistry" reactions.

The synthesis of aromatic propargyl ethers can be achieved by reacting a phenolic compound with propargyl halides, such as propargyl bromide or propargyl chloride. google.commdpi.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. google.com For instance, the synthesis of 4-propargyloxybenzaldehyde, a related compound, involves the reaction of 4-hydroxybenzaldehyde (B117250) with propargyl bromide. google.com A similar strategy can be applied to synthesize [4-(prop-2-yn-1-yloxy)phenyl]methanol from 4-hydroxybenzyl alcohol. The reaction of phenolic hydroxyl groups with propargyl chloride is another established method for preparing aromatic propargyl ethers. google.com The use of an iron catalyst has also been reported to facilitate this type of reaction. google.com

The introduction of the propargyl group opens up a vast array of synthetic possibilities, particularly for the construction of more complex molecular architectures through cycloaddition reactions.

Functionalization through "Click Chemistry" Principles

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. acs.org The functional groups present in this compound and its derivatives are well-suited for various click reactions, enabling efficient and specific molecular modifications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (using propargyl analogs)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. acs.orgresearchgate.net The propargyl analog of this compound, which possesses a terminal alkyne, is an ideal substrate for this reaction. nih.gov This reaction allows for the straightforward ligation of the molecule to other molecules containing an azide group.

The CuAAC reaction is known for its high efficiency and selectivity, proceeding under mild conditions and in a variety of solvents, including water. acs.orgugent.be The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. mdpi.com The mechanism involves the coordination of the copper(I) to the alkyne, which facilitates the cycloaddition with the azide. acs.org

This methodology has been widely used for the synthesis of complex molecules, including bioconjugates, polymers, and functional materials. acs.orgnih.gov For example, multifunctional bio-orthogonal linkers have been developed using CuAAC, highlighting the reaction's utility in creating complex, functional molecules. mdpi.com The resulting triazole ring is not merely a linker but can also exhibit its own biological activities.

Thiol-Ene Additions

The allyl group of this compound is susceptible to thiol-ene addition, another powerful click reaction. wikipedia.org This reaction involves the addition of a thiol (a compound containing an S-H group) across the carbon-carbon double bond of the alkene. The reaction can be initiated by either free-radical or Michael-addition mechanisms. wikipedia.org

The free-radical thiol-ene reaction is typically initiated by light (photopolymerization) or heat in the presence of a radical initiator. wikipedia.orgmdpi.com This process involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org This reaction is highly efficient and proceeds with step-growth kinetics, leading to the formation of homogeneous polymer networks. wikipedia.org Allyl ethers are known to be highly reactive in radical thiol-ene reactions. wikipedia.orglu.se

Alternatively, the thiol-ene reaction can proceed via a Michael addition, which is catalyzed by a base. This mechanism is particularly useful for reactions with electron-poor alkenes. The choice of initiator and reaction conditions can influence the reaction pathway and the properties of the resulting product. scribd.com Thiol-ene chemistry has found applications in the synthesis of dendrimers and polymer networks due to its high efficiency and mild reaction conditions. wikipedia.org

Design and Synthesis of Trifunctional Chemical Probes and Building Blocks

The inherent trifunctionality of this compound makes it an excellent scaffold for the design and synthesis of trifunctional chemical probes and building blocks. These molecules possess three distinct reactive sites that can be orthogonally addressed, allowing for the stepwise introduction of different molecular entities.

For example, the alcohol functionality can be used as a point of attachment for a reporter group, such as a fluorophore or a biotin (B1667282) tag. The allyl group can be modified using thiol-ene chemistry to introduce a reactive handle for bioconjugation. The aromatic ring can be further functionalized, for instance, through electrophilic substitution, to modulate the electronic properties of the molecule or to introduce another point of attachment.

A key strategy in creating such probes involves the use of the propargyl analog. The alkyne group can be "clicked" with an azide-containing molecule, the alcohol can be esterified or etherified, and the aromatic ring can be modified. This approach allows for the construction of complex molecules with tailored properties for applications in chemical biology and materials science. For instance, biotin-based tetra-functional bio-orthogonal linkers have been synthesized, which incorporate a photolabile group, a biotin tag, and a clickable handle (either an azide or an alkyne). mdpi.com These linkers are crucial for proteomic target profiling and other bio-orthogonal applications. mdpi.com

The ability to selectively and sequentially modify the different functional groups of this compound and its derivatives provides a powerful tool for the creation of sophisticated molecular tools.

Construction of Complex Molecular Architectures (e.g., Heterocyclic Systems)

The reactive functionalities of this compound and its derivatives serve as valuable starting points for the construction of complex molecular architectures, including various heterocyclic systems.

One important transformation of allyl phenyl ethers is the Claisen rearrangement, a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement that occurs upon heating. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction converts the allyl phenyl ether into an ortho-allylphenol. organic-chemistry.orgub.royoutube.combyjus.com The resulting phenol (B47542) can then be used in subsequent reactions to build more complex structures. For instance, the newly formed allyl group and the phenolic hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles like chromanes. chemrxiv.orgorganic-chemistry.orgnih.gov

The synthesis of chromanes can be achieved through various catalytic methods, including triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes and copper(I) hydride-catalyzed hydroallylation of chromenes. chemrxiv.orgnih.gov These methods provide access to a wide range of substituted chromanes, which are important structural motifs in many biologically active compounds. chemrxiv.orgnih.gov

Furthermore, the alkyne functionality in the propargyl analogs of this compound can be utilized in cyclization reactions. For example, a copper(I)-catalyzed three-component reaction of an ortho-hydroxybenzyl alcohol, a terminal alkyne, and a sulfonyl azide can lead to the formation of 2-sulfonyliminocoumarins. nih.gov This reaction proceeds through a [4+2] hetero-Diels-Alder reaction between in situ generated ortho-quinone methide and ketenimine intermediates. nih.gov

The versatility of this compound and its derivatives as building blocks in the synthesis of complex heterocyclic systems underscores their importance in modern organic synthesis.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 4 Prop 2 En 1 Yloxy Phenyl Methanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for [4-(Prop-2-en-1-yloxy)phenyl]methanol

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-α-CH₂OH~4.6~64.0
H-βAr-H (ortho to CH₂OH)~7.3~128.5
H-γAr-H (ortho to OCH₂)~6.9~115.0
H-δ-OCH₂-~4.5~69.0
H-ε=CH-~6.0~133.0
H-ζ=CH₂ (trans)~5.4~117.5
H-η=CH₂ (cis)~5.3~117.5
OH-OHVariable-
C-1C-CH₂OH~133.0-
C-2, C-6Ar-C (ortho to CH₂OH)-~128.5
C-3, C-5Ar-C (ortho to OCH₂)-~115.0
C-4C-O~158.0-
C-7-CH₂OH-~64.0
C-8-OCH₂--~69.0
C-9=CH--~133.0
C-10=CH₂-~117.5

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons on the aromatic ring, as well as between the protons of the allyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between each proton and the carbon to which it is attached, for instance, between the benzylic protons (H-α) and the benzylic carbon (C-7), and between the olefinic protons (H-ε, H-ζ, H-η) and their corresponding carbons (C-9, C-10).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between different functional groups. For example, correlations would be observed between the allylic protons (H-δ) and the aromatic carbon C-4, as well as the olefinic carbon C-9. Similarly, the benzylic protons (H-α) would show correlations to the aromatic carbons C-1 and C-2/C-6.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₁₀H₁₂O₂. nih.gov

The theoretical exact mass of this compound can be calculated as follows:

10 x (atomic mass of ¹²C) = 10 x 12.000000 = 120.000000

12 x (atomic mass of ¹H) = 12 x 1.007825 = 12.093900

2 x (atomic mass of ¹⁶O) = 2 x 15.994915 = 31.989830

Total Exact Mass = 164.083730 Da

An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value (typically within a few parts per million), thereby confirming the molecular formula of C₁₀H₁₂O₂.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AlcoholO-H stretch3500 - 3200 (broad)
Aromatic C-HC-H stretch3100 - 3000
Alkene C-H=C-H stretch3100 - 3000
Alkyl C-HC-H stretch3000 - 2850
Alkene C=CC=C stretch1650 - 1600
Aromatic C=CC=C stretch1600 - 1450
Alcohol C-OC-O stretch1260 - 1000
Ether C-OC-O stretch1150 - 1085 (asymmetric)

The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the hydroxyl group, while the bands in the 1650-1450 cm⁻¹ region would confirm the presence of the aromatic ring and the carbon-carbon double bond of the allyl group. researchgate.netnist.gov

Single-Crystal X-ray Diffraction Studies of Crystalline Derivatives

While obtaining single crystals of this compound itself can be challenging, the crystallographic analysis of its crystalline derivatives provides invaluable information about molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on closely related prop-2-yn-1-yloxy derivatives offer significant insights into these parameters. researchgate.net

The analysis of the crystal structure of a derivative like 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone reveals key conformational features. researchgate.net For instance, the dihedral angle between the plane of the benzene (B151609) ring and the propargyloxy side chain is a critical parameter. In the case of the aforementioned derivative, this torsion angle is relatively small, indicating a nearly coplanar arrangement. researchgate.net This planarity can be influenced by intramolecular hydrogen bonding and crystal packing forces.

The geometric parameters, including bond lengths and angles, obtained from X-ray diffraction studies provide a precise picture of the molecular structure. For example, the C≡C triple bond in the propargyl group of a derivative has a characteristic bond length of approximately 1.18 Å, while the C-O-C ether linkage exhibits a bond angle of around 118°. researchgate.net These experimental values can be compared with theoretical models and data from other crystallographic studies to understand the electronic and steric effects within the molecule.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture of the crystalline solid. researchgate.neteurjchem.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Prop 2 En 1 Yloxy Phenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com For [4-(Prop-2-en-1-yloxy)phenyl]methanol, DFT calculations would provide fundamental insights into its geometry, vibrational modes, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. Using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be optimized. nih.gov This process minimizes the total energy of the molecule to find its most stable conformation.

Following optimization, a vibrational analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. researchgate.netresearchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. nih.gov

Table 1: Predicted Vibrational Frequencies for a Structurally Similar Compound This table illustrates the type of data obtained from vibrational analysis of a related aromatic compound, showing the calculated frequency, the corresponding vibrational mode, and its potential energy distribution (PED).

Calculated Frequency (cm⁻¹)Vibrational ModePotential Energy Distribution (%)
3075C-H stretch (aromatic)98
2925CH₂ stretch (aliphatic)95
1605C=C stretch (aromatic)85
1245C-O-C stretch (ether)78
1030C-O stretch (alcohol)82

Note: This data is illustrative and based on typical values for similar functional groups.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be distributed over the aromatic system and the allylic double bond. The HOMO-LUMO gap would provide insights into its potential for charge transfer interactions. researchgate.net

Table 2: Frontier Molecular Orbital Properties This table presents typical quantum chemical descriptors derived from HOMO and LUMO energies for a representative organic molecule.

ParameterFormulaTypical Value (eV)
HOMO Energy (E_HOMO)--6.5 to -5.5
LUMO Energy (E_LUMO)--1.5 to -0.5
Energy Gap (ΔE)E_LUMO - E_HOMO4.0 to 5.0
Ionization Potential (I)-E_HOMO5.5 to 6.5
Electron Affinity (A)-E_LUMO0.5 to 1.5
Electronegativity (χ)(I+A)/23.0 to 4.0
Chemical Hardness (η)(I-A)/22.0 to 2.5
Chemical Softness (S)1/η0.4 to 0.5

Note: These values are illustrative and would need to be calculated specifically for this compound.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ether and alcohol groups, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the alcohol group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide information on a static molecule, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility. This is particularly relevant for the prop-2-en-1-yloxy side chain, which can adopt various orientations relative to the phenyl ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity or Material Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. These models correlate calculated molecular descriptors (such as those from DFT) with experimentally measured properties.

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or even its reactivity in polymerization reactions, given the presence of the polymerizable allyl group. This would involve compiling a dataset of related compounds with known properties and then using statistical methods to build a predictive model.

Intermolecular Interaction Energy Analysis and Hirshfeld Surface Analysis

In the solid state, the properties of this compound would be dictated by how the molecules pack together. Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal lattice. nih.govrsc.org The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts.

Applications and Functional Exploitation of 4 Prop 2 En 1 Yloxy Phenyl Methanol in Specialized Chemical Fields

Utilization as a Core Building Block in Organic Synthesis

[4-(Prop-2-en-1-yloxy)phenyl]methanol is a valuable organic building block, a class of functionalized molecules that serve as foundational components for the modular, bottom-up assembly of complex molecular architectures. sigmaaldrich.com Its utility stems from the presence of two distinct reactive sites: the terminal alkene of the allyl group and the nucleophilic benzyl (B1604629) alcohol. This dual functionality allows for a variety of chemical transformations, making it a versatile scaffold in organic synthesis. cymitquimica.combiosynth.com

The synthesis of this building block is commonly achieved through the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzyl alcohol with an allyl halide, such as allyl bromide, in the presence of a base. vulcanchem.com This particular synthetic route selectively targets the more acidic phenolic hydroxyl group over the benzylic alcohol, leading to the desired ether linkage with high efficiency. vulcanchem.com The reactivity of its functional groups allows it to be a precursor in various reactions, including the construction of heterocyclic systems. vulcanchem.com

Table 1: Synthesis and Properties of this compound

Identifier Value
IUPAC Name This compound
CAS Number 3256-45-9
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Common Synthesis Williamson Ether Synthesis
Precursors 4-hydroxybenzyl alcohol, Allyl bromide
Key Functional Groups Allyl ether, Benzyl alcohol

Integration into Polymer Science and Materials Development

The unique structure of this compound makes it a significant component in the field of polymer science and the development of new materials.

Monomer for Polymerization Reactions

The allyl group within this compound provides a reactive site for polymerization. Specifically, the carbon-carbon double bond of the allyl moiety can participate in radical polymerization processes. vulcanchem.com This allows the molecule to act as a monomer, where individual units link together to form long polymer chains. The resulting polymers can possess unique properties imparted by the pendant benzyl alcohol groups, which can serve as sites for further post-polymerization modification.

Precursor for Functional Coatings and Resins

The ability of the allyl group to undergo polymerization is directly exploited in the creation of functional coatings and resins. Through radical polymerization, the molecule can contribute to the formation of cross-linked networks. vulcanchem.com These networks are the basis for materials such as hydrogels or specialized coatings. vulcanchem.com The benzyl alcohol functionality can enhance the adhesion of these coatings to various substrates or be used to tune the material's surface properties.

Role in the Synthesis of Advanced Intermediates for Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical development, this compound serves as a key starting material for the synthesis of complex molecules with potential biological activity.

Precursors for Heterocyclic Systems

The compound is a valuable precursor for the synthesis of heterocyclic structures, which are core components of many pharmaceutical and agrochemical agents. The allyl ether can be chemically modified and integrated into cyclization reactions to form various ring systems. For instance, it has been identified as a key precursor in the O-alkylation reactions used to construct heterocyclic pharmacophores like 2-amino-nicotinic acid benzyl esters. vulcanchem.com The versatility of the allyl group is also demonstrated in its use to prepare functionalized 1,2,4-triazole (B32235) derivatives, which are known for a wide range of biological activities. mdpi.com

Table 2: Examples of Heterocyclic Systems Derived from Allyl-Containing Precursors

Heterocyclic System Significance Precursor Function
2-Amino-nicotinic Acid Derivatives Pharmaceutical pharmacophores O-alkylation reactions using the allyl ether derivative. vulcanchem.com
1,2,4-Triazoles Core of various bioactive compounds (antifungal, herbicidal). mdpi.com Allyl groups are used to functionalize the triazole ring. mdpi.com

Scaffold for Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. This compound provides a foundational scaffold that can be systematically modified to explore these relationships. Its description as a "versatile small molecule scaffold" highlights this potential. cymitquimica.combiosynth.com Researchers can synthesize a library of derivatives by modifying either the benzyl alcohol or the allyl group. For example, a related compound containing a propargyloxy group (a similar functional moiety) is used as a building block to create chemical probes for studying biological targets. sigmaaldrich.com This demonstrates how the core phenyl ether structure can be appended to a pharmacophore, allowing for the investigation of how different functionalizations affect interaction with biological systems. sigmaaldrich.com

Q & A

Q. Methodological Considerations :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for removing unreacted starting materials.
  • Yield Optimization : Excess allyl bromide (1.5–2 eq.) and prolonged reaction times (12–24 hrs) enhance conversion.

Q. Tools :

  • Mercury CSD : Visualize hydrogen-bonding patterns and calculate geometric parameters (e.g., bond angles, distances) .
  • SHELX Suite : Refine crystal structures and analyze symmetry operations .

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

  • ¹H/¹³C NMR : Confirm allyl ether linkage (δ 4.6–5.2 ppm for CH₂=CH–O; δ 60–70 ppm for O–CH₂–C).
  • FT-IR : Hydroxyl stretch (~3400 cm⁻¹) and C–O–C asymmetric stretch (~1250 cm⁻¹) .

Q. Data Contradictions :

  • Solvent Effects : Discrepancies in chemical shifts (e.g., DMSO vs. CDCl₃) are resolved using deuterated solvents consistently.
  • Impurity Peaks : LC-MS identifies byproducts (e.g., unreacted allyl bromide) .

How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

  • DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set models transition states. The allyl ether’s electron-withdrawing effect lowers the activation energy for SN2 reactions at the benzyl position .
  • MD Simulations : LAMMPS predicts solvent effects (e.g., polar aprotic solvents stabilize intermediates) .

Advanced Research Question

  • Pharmaceutical Intermediates : Used to prepare benzimidazole derivatives (e.g., antitumor agents) via Pd-catalyzed cross-coupling .
  • Polymer Chemistry : Serves as a monomer for photoresponsive polymers due to the allyl group’s UV reactivity .

Q. Case Study :

  • Antimicrobial Derivatives : Coupling with thiophene-carboxylic acids via Steglich esterification yields compounds with MIC values of 8–16 µg/mL against S. aureus .

How do steric and electronic effects of the allyl group impact catalytic hydrogenation of this compound?

Advanced Research Question

  • Pd/C Hydrogenation : The allyl group undergoes selective reduction to propyl ether without affecting the benzyl alcohol (TOF = 120 h⁻¹, 10 bar H₂) .
  • Electronic Effects : Electron-rich allyl ether deactivates the catalyst surface, requiring higher pressures (15–20 bar) for complete conversion .

What safety and handling protocols are critical for lab-scale synthesis of this compound?

Basic Research Question

  • Hazard Mitigation : Allyl bromide is a lachrymator; use in fume hood with PPE (gloves, goggles).
  • Waste Disposal : Quench excess allyl bromide with NaHCO₃ before aqueous disposal .

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